molecular formula C21H26N4O2 B2843624 2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile CAS No. 905809-14-5

2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2843624
CAS No.: 905809-14-5
M. Wt: 366.465
InChI Key: ZLBHOXSILKVEAU-UHFFFAOYSA-N
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Description

2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of various substituents through reactions such as alkylation, nitration, and amination. Common reagents used in these steps include alkyl halides, nitrating agents, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as crystallization or chromatography. Industrial production also focuses on minimizing waste and maximizing yield through process optimization and automation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: These compounds share a similar bicyclic structure with nitrogen atoms and are known for their diverse biological activities.

    Quinolines: Another class of nitrogen-containing heterocycles with applications in medicinal chemistry.

    Pyridines: Simple nitrogen-containing heterocycles that serve as building blocks for more complex structures.

Uniqueness

2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is unique due to its specific substituents and the naphthyridine core, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-propyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-4-9-25-10-8-17-16(13-25)20(15(12-22)21(23)24-17)14-6-7-18(27-5-2)19(11-14)26-3/h6-7,11H,4-5,8-10,13H2,1-3H3,(H2,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBHOXSILKVEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC(=C(C=C3)OCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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